1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one is a heterocyclic compound that features a benzothiazole ring fused to a propenone moiety. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science. The benzothiazole ring is known for its biological activity, making derivatives of this compound valuable in drug development and other scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the Knoevenagel condensation, where 2-aminobenzenethiol reacts with a dimethylamino-substituted aldehyde in the presence of a base such as piperidine in ethanol solvent . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the propenone moiety to a corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols replace the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Wirkmechanismus
The mechanism of action of 1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways . In anticancer research, it can induce apoptosis in cancer cells by targeting specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the propenone moiety.
Benzothiazole: The parent compound without any substituents.
2-(Benzothiazol-2-yl)phenol: Contains a phenol group attached to the benzothiazole ring.
Uniqueness: 1-(Benzothiazol-2-yl)-3-dimethylamino-2-propen-1-one is unique due to the presence of both the benzothiazole ring and the propenone moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H12N2OS |
---|---|
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
(E)-1-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C12H12N2OS/c1-14(2)8-7-10(15)12-13-9-5-3-4-6-11(9)16-12/h3-8H,1-2H3/b8-7+ |
InChI-Schlüssel |
NIVRUHHCEZWKNF-BQYQJAHWSA-N |
Isomerische SMILES |
CN(C)/C=C/C(=O)C1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
CN(C)C=CC(=O)C1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.